

# Resolving inconsistencies in calcium levulinate melting point measurements.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Calcium levulinate*

Cat. No.: *B1209534*

[Get Quote](#)

## Technical Support Center: Calcium Levulinate

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in **calcium levulinate** melting point measurements.

## Frequently Asked Questions (FAQs)

**Q1:** What is the official melting point of **calcium levulinate**?

**A1:** The United States Pharmacopeia (USP) specifies a melting range of 119-125 °C for **Calcium Levulinate**, which typically exists as a dihydrate.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

**Q2:** My measured melting point for **calcium levulinate** is outside the 119-125 °C range. What are the possible reasons?

**A2:** Deviations from the expected melting range can be attributed to several factors:

- **Hydration State:** **Calcium levulinate** is commonly found as a dihydrate. The presence of water molecules in the crystal lattice significantly influences its melting point. Inconsistencies in the hydration state (e.g., anhydrous form, partial dehydration) will lead to different melting behaviors.
- **Sample Purity:** Impurities can depress and broaden the melting point range.

- Experimental Technique: Incorrect experimental procedure, including a rapid heating rate, improper sample packing in the capillary tube, or an uncalibrated apparatus, can lead to inaccurate results.
- Decomposition: The substance may be decomposing rather than melting, which can sometimes be misinterpreted as the melting point.

Q3: How does the hydration state affect the melting point of **calcium levulinate**?

A3: **Calcium levulinate** can exist in different hydration states, most commonly as a dihydrate (with two water molecules). The anhydrous form (without water) will have a different melting point. The presence of water of hydration is known to affect the crystal structure and, consequently, the thermal properties of a compound.<sup>[5]</sup> The official compendial grade is the dihydrate, and the specified melting range of 119-125 °C corresponds to this form. One source notes that the dihydrate can lose one water molecule on drying in a vacuum at room temperature and all water at 50°C.<sup>[6]</sup>

Q4: Are there different crystalline forms (polymorphs) of **calcium levulinate**?

A4: While the primary cause of melting point discrepancy is the hydration state, the existence of different polymorphs (different crystal structures of the same chemical entity) cannot be entirely ruled out without specific studies on the solid-state chemistry of **calcium levulinate**. Polymorphism can lead to different melting points.<sup>[5]</sup>

## Troubleshooting Guide

If you are observing inconsistencies in the melting point of your **calcium levulinate** sample, follow this troubleshooting guide.

## Data Presentation: Reported Melting Points of Calcium Levulinate

| Reported Melting Point/Range (°C) | Form          | Reference/Method               |
|-----------------------------------|---------------|--------------------------------|
| 119-125                           | Dihydrate     | USP <741>, Class I[1][2][3][4] |
| 123                               | Not Specified | ChemicalBook[7]                |
| 125                               | Dihydrate     | Literature Reference[6]        |
| 123                               | Dihydrate     | American Elements[8]           |
| 123                               | Anhydrous     | American Elements[9]           |

## Experimental Protocols: Standardized Melting Point Determination (Based on USP <741>)

This protocol is a general guideline for determining the melting range of **calcium levulinate** according to USP General Chapter <741> for a Class I substance.[10][11][12]

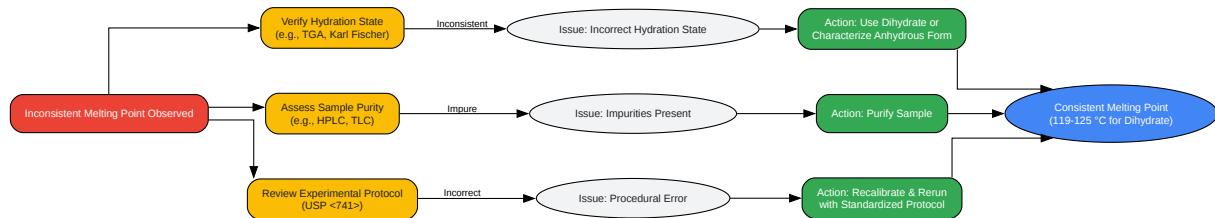
### Apparatus:

- Melting point apparatus with a suitable transparent fluid bath (e.g., light paraffin or silicone oil) or a metal block, equipped with a stirring device and a calibrated thermometer or temperature sensor.
- Capillary tubes: about 10 cm long, 0.8 to 1.2 mm internal diameter, with a wall thickness of 0.2 to 0.3 mm.[10][13]

### Procedure:

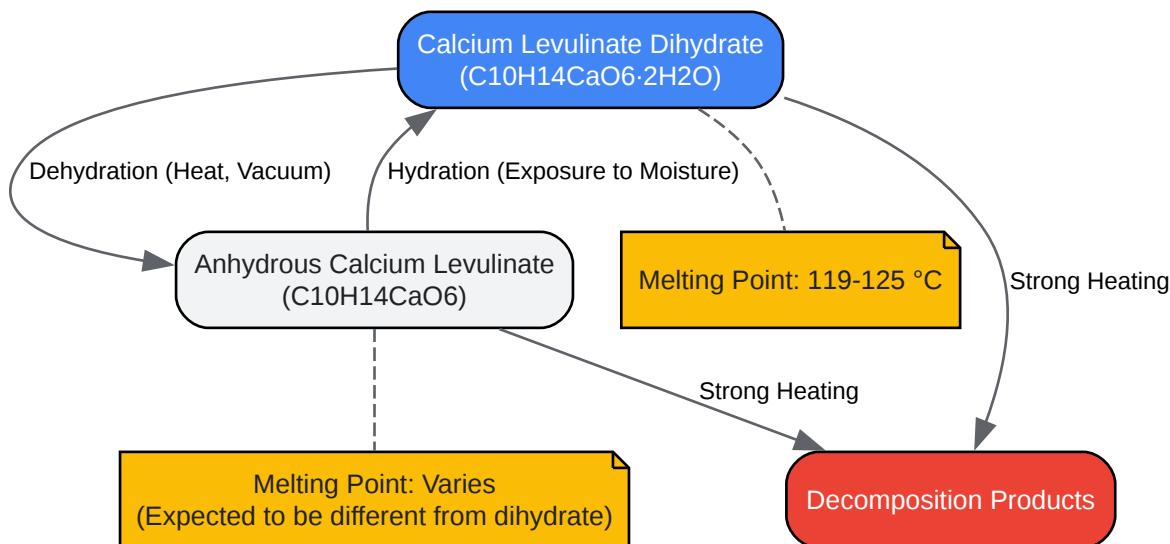
- Sample Preparation:
  - Ensure the **calcium levulinate** sample is a fine, dry powder. If necessary, gently grind the sample.
  - Charge the capillary tube by tapping the open end into the powder until a packed column of 2.5 to 3.5 mm is achieved at the bottom of the tube.[10]
- Melting Point Measurement (Class Ia):

- Heat the melting point apparatus to a temperature about 5 °C below the expected lower limit of the melting range (i.e., around 114 °C for **calcium levulinate** dihydrate).[11]
- Insert the charged capillary tube into the apparatus.
- Heat at a rate of approximately 1 °C per minute.[10][14]
- Record the temperature at which the substance is first observed to collapse or form a meniscus (the onset of melting) and the temperature at which it becomes completely liquid (the clear point). The range between these two temperatures is the melting range.


Confirmatory Identification (Mixed-Melting Point Determination):

To confirm the identity of your substance, a mixed-melting point determination can be performed.[12][14]

- Intimately mix equal parts of your **calcium levulinate** sample and a certified reference standard of **calcium levulinate**.
- Determine the melting range of this mixture using the same procedure as above.
- If your sample is identical to the reference standard, the melting range of the mixture will be sharp and within the same range as the individual substances. If they are different, the melting point of the mixture will be depressed and the range will be broader.


## Visual Troubleshooting and Logical Relationships

### Troubleshooting Workflow for Melting Point Inconsistencies

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for inconsistent **calcium levulinate** melting points.

## Relationship Between Calcium Levulinate Forms and Melting Behavior

[Click to download full resolution via product page](#)

Caption: Relationship between hydrated and anhydrous forms of **calcium levulinate**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy Products - PCCA - Professional Compounding Centers of America [pccarx.com]
- 2. Calcium Levulinate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. Calcium Levulinate [drugfuture.com]
- 4. Calcium Levulinate EP IP BP USP Grade n Pure Manufacturers, SDS [mubychem.com]
- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Levulinate [drugfuture.com]
- 7. CALCIUM LEVULINATE | 591-64-0 [amp.chemicalbook.com]
- 8. americanelements.com [americanelements.com]
- 9. americanelements.com [americanelements.com]
- 10. thinksrs.com [thinksrs.com]
- 11. scribd.com [scribd.com]
- 12. uspbpep.com [uspbpep.com]
- 13. youtube.com [youtube.com]
- 14. mt.com [mt.com]
- To cite this document: BenchChem. [Resolving inconsistencies in calcium levulinate melting point measurements.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209534#resolving-inconsistencies-in-calcium-levulinate-melting-point-measurements]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)